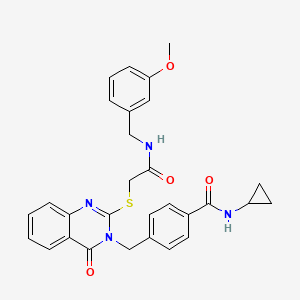

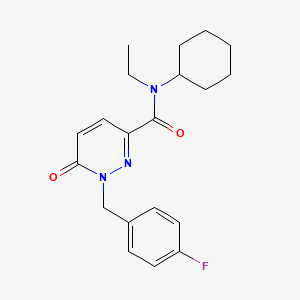

![molecular formula C21H14F3N3O B2497041 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1798513-98-0](/img/structure/B2497041.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves strategic approaches to construct the imidazo ring and introduce functional groups. A noteworthy synthesis involves starting from aminopyridine derivatives, followed by tosylation and treatment with appropriate acetamides. Key steps may include the use of novel reagents for the direct incorporation of functional groups, ensuring stereospecific reactions to avoid the need for purification of isomers before further evaluation (Hamdouchi et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of imidazo[1,2-a]pyridine derivatives reveals that these compounds can exhibit planar structures, enabling efficient stacking and interactions with biological targets. Crystallographic studies provide insights into the arrangement and orientation of functional groups, which are crucial for understanding the compound's reactivity and interaction mechanisms.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including cycloaddition, functionalization, and formation of heterocyclic compounds. For example, reactions involving benzynes and imidazo[1,2-a]pyridines can lead to the formation of complex structures through tandem cycloaddition and dehydrogenation processes, demonstrating the versatility of these compounds in synthetic chemistry (Aginagalde et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to Enviroxime, were designed and prepared for testing as antirhinovirus agents. The key steps in the synthesis include the development and use of a new Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide (Hamdouchi et al., 1999). Similarly, a series of 2-phenyl-4-(aminomethyl)imidazoles were synthesized as conformationally restricted analogs of the dopamine D2 selective benzamide antipsychotics (Thurkauf et al., 1995).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing a variety of different linkers based on the structure of IMB-1402 were designed, synthesized, and showed considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

Polymer Science

A novel triaryl imidazole-containing diamine was synthesized and used to prepare a series of new aromatic polyimides with pendent triaryl imidazole moieties, exhibiting good solubility in polar organic solvents and stable thermal properties (Rafiee & Rasekh, 2017).

Antiviral Agents

3-Benzamido, ureido, and thioureido derivatives in the imidazo[1,2-a]pyridine series were synthesized and evaluated for their antiviral activities, showing moderate activity against human cytomegalovirus (HCMV) in vitro (Chaouni-Enabdallah et al., 2001).

Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, with some compounds demonstrating good cytoprotective properties (Starrett et al., 1989).

Antibacterial Activity

A study aimed to synthesize novel derivatives of Imidazo[1,2-a]pyridines evaluated their antibacterial activity, finding that among the synthesized compounds, some showed high activity against Bacillus subtilis (Budumuru, Golagani, & Kantamreddi, 2018).

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O/c22-21(23,24)16-9-3-1-7-14(16)20(28)26-17-10-4-2-8-15(17)18-13-27-12-6-5-11-19(27)25-18/h1-13H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYIUNDDOXQCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

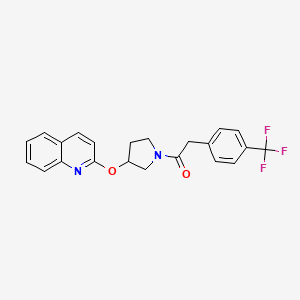

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

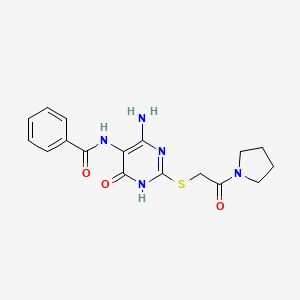

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

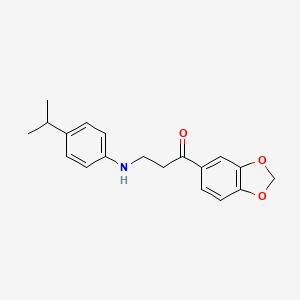

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)

![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)